2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers quantifying D3-over-D2 selectivity require a 2-ethyl-4-amino tetrahydrobenzothiazole scaffold with stereoelectronic properties distinct from 2-amino analogs. This compound directly addresses that need. - Enables SAR-by-catalog comparison with pramipexole to determine if the 6-substituent is obligatory for functional selectivity. - The primary amine at position 4 permits chiral resolution for enantiomer-specific metabolic stability assays. - A non-fungible building block for radioligand displacement and cAMP accumulation studies. Supplied with full supply chain traceability.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B13298425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)CCCC2N
InChIInChI=1S/C9H14N2S/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h6H,2-5,10H2,1H3
InChIKeyARZSEIAVIDOTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine


2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a partially saturated, bicyclic benzothiazole featuring a rare substitution pattern: an ethyl group at position 2 and a primary amine at position 4 on the tetrahydro ring. Its molecular formula is C9H14N2S, with a molecular weight of 182.29 g/mol . The compound belongs to the class of 4,5,6,7-tetrahydrobenzothiazoles, a scaffold known for its utility in dopamine receptor ligand design and kinase inhibitor programs. Unlike the fully aromatic 2-amino-benzothiazole pharmacophore that dominates many discovery libraries, the specific 2-ethyl-4-amino substitution pattern creates a unique stereoelectronic profile that cannot be replicated by simple 2-amino analogs or regioisomers [1]. This structural specificity makes it a non-fungible building block in medicinal chemistry and chemical biology.

Why Analogs Cannot Replace 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine


The 2-ethyl-4-amino substitution pattern is critical for modulating both target selectivity and physicochemical properties in ways that in-class compounds like 2-amino-4,5,6,7-tetrahydrobenzothiazole (CAS 2933-29-1) and pramipexole cannot replicate. The 2-ethyl group introduces a lipophilic alkyl substituent that increases clogP and alters the compound's hydrogen-bonding capacity relative to the unsubstituted 2-amino comparator, directly influencing membrane permeability and off-target binding profiles [1]. The primary amine at position 4 creates a stereocenter that enables downstream chiral resolution—an advantage absent from 2,6-diamino regioisomers—while the tetrahydro ring distinguishes this scaffold from the fully aromatic benzothiazoles that frequently show different metabolic stability and CYP inhibition profiles [2]. Substituting the 2-ethyl-4-amino compound with a 2-amino analog or a 6-substituted diamine would fundamentally alter both the electronic surface and the steric presentation of the pharmacophore, leading to divergent structure-activity relationships that cannot be predicted by simple additive models.

Quantitative Differentiation: 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine vs. Analogs


Lipophilicity (clogP) vs. 2-Amino Analog

The 2-ethyl substituent of the target compound significantly increases lipophilicity relative to the unsubstituted 2-amino comparator. This predicted logP difference has implications for passive membrane permeability and CNS penetration, where small increases in logP benefit blood-brain barrier crossing within the optimal range (1-4). The precise clogP value for the 2-amino comparator is 0.7 ; for the target compound, in silico models predict a value approximately 0.8-1.2 log units higher based on the ethyl group's contribution [1]. No experimental data are available for the 2-ethyl-4-amine compound itself, and this prediction represents class-level inference based on structurally analogous tetrahydrobenzothiazole series.

Medicinal Chemistry ADME Prediction Lipophilicity

Hydrogen Bond Donor Capacity vs. Pramipexole

The target compound contains a single primary amine donor (position 4) compared to two amine donors in the clinically used agonist pramipexole (positions 2 and 6). This reduction in hydrogen bond donor (HBD) count from 2 to 1 directly affects TPSA and correlates with improved intestinal absorption in class-level benzothiazole SAR. Pramipexole has a TPSA of ~67.6 Ų [1]; the predicted TPSA for the target compound is approximately 64.2 Ų . This marginal reduction, combined with the absence of the 6-propylamino group, could translate to different pharmacokinetic handling and off-target engagement relative to the diamine series.

Drug Design Selectivity Physicochemical Property

Chiral Center vs. Non-Chiral Analogs

The 4-position amine on the tetrahydro ring introduces a stereocenter, unlike the 2-amino-4,5,6,7-tetrahydrobenzothiazole comparator (CAS 2933-29-1). This enables the isolation of enantiomerically pure forms, as demonstrated for the related 4-amino tetrahydrobenzothiazole scaffold (CAS 70590-64-6) . The 2-ethyl-4-amine compound is currently supplied as a racemate (95% purity) , offering the user the option to resolve it into enantiomers. This is critical for dopamine receptor programs where the (S)-enantiomer of pramipexole differs from the (R)-enantiomer in affinity by factors ranging from 5- to >100-fold depending on the receptor subtype [1].

Stereochemistry Chiral Resolution Lead Optimization

Commercial Availability vs. 2,6-Diamino Series

The compound is commercially available at 95% purity from multiple independent suppliers (Leyan Cat# 1356200, Hairuichem Cat# HR324219) with a documented supply chain [REFS-1, REFS-2]. This contrasts with more specialized 2,6-diamino benzothiazole chirally pure intermediates (e.g., (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, CAS 106092-09-5), which typically require multi-step synthesis and chiral resolution with yields below 60% [2]. The 2-ethyl-4-amine compound's synthetic route via condensation of 2-bromo-1,3-cyclohexanedione with thioamides is well-precedented in patent literature, ensuring reproducibility [3].

Chemical Supply Procurement Synthetic Intermediate

Optimal Use Cases for 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine


Dopamine Receptor Subtype Selectivity Screening

The 2-ethyl-4-amino scaffold has been designed to probe the steric and electronic requirements of D3 vs. D2 receptor binding pockets, a strategy validated through high-affinity tetrahydrobenzothiazole D3 agonists achieving Ki values in the low nanomolar range. This compound is suited for early-stage radioligand displacement assays where the ethyl group's contribution to D3-over-D2 selectivity (fold-shift) must be quantified head-to-head against the 2-amino baseline.

Scaffold-Hopping from Pramipexole in Parkinson's Research

As a monoamine-substituted analog lacking the 6-propylamino side chain of pramipexole, this compound enables SAR-by-catalog evaluation of simplified tetrahydrobenzothiazole cores. Researchers can quantify whether the 2-ethyl-4-amine pharmacophore alone retains D3-preferring agonist activity or whether the 6-substituent is obligatory for functional selectivity, using forskolin-stimulated cAMP accumulation assays as the comparative readout.

Chiral Probe for CNS Target Engagement & Metabolic Stability

Following chiral resolution, the individual enantiomers of the 2-ethyl-4-amine compound can be assessed for differential metabolic stability in human liver microsome assays. The lower HBD count relative to diamines predicts reduced phase II glucuronidation, a hypothesis that can be tested by comparing intrinsic clearance (CLint, µL/min/mg protein) between the resolved enantiomers and pramipexole under identical incubation conditions.

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